molecular formula C21H26FN3O4S B2667145 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 897613-70-6

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2667145
CAS RN: 897613-70-6
M. Wt: 435.51
InChI Key: SSGNEDXVONNZNS-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA is a small molecule that belongs to the class of piperazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Biological Screening and Fingerprint Applications

A study involving the synthesis and screening of sulfonamides and alkylated piperazine derivatives, closely related to the chemical structure of interest, demonstrated significant antibacterial, antifungal, and anthelmintic activity. Notably, certain compounds showed potential as fingerprint agents due to their suitable properties for latent fingerprint analysis on various flat surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Analytical Derivatization in Liquid Chromatography

Another application is in the field of analytical chemistry, where a new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography. This reagent facilitates sensitive detection of analytes post-tagging and allows for easy removal post-derivatization through acid treatment (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).

Antimicrobial and Antibacterial Activity

Research on piperazine derivatives, including those with structural similarities to the compound of interest, has shown promising antimicrobial and antibacterial activities. Such studies aim at synthesizing novel compounds and evaluating their effectiveness against various bacterial strains, contributing to the development of new antimicrobial agents (Iqbal et al., 2017).

Antioxidant Properties

The antioxidant properties of compounds containing piperazine moieties have also been explored. These studies investigate the structure-antioxidant relationship, providing insights into the potential use of such compounds in pharmaceutical applications where antioxidant properties are desirable (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Radioligand Development for PET Studies

Furthermore, piperazine derivatives have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), highlighting their utility in neuroscientific research and the development of diagnostic tools (Plenevaux et al., 2000).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17-6-2-5-9-20(17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGNEDXVONNZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide

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